(3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound with a unique structure that includes a pyridoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) : Used as an intermediate in the manufacture of fentanyl and related derivatives.
- 4-ANPP (4-anilinopiperidine) : Another intermediate in the synthesis of fentanyl.
- N-Phenethyl-4-piperidinone : Used in the synthesis of various pharmaceuticals.
Uniqueness
(3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is unique due to its specific structure, which includes a pyridoindole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
(3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.
This compound belongs to the class of pyridoindoles, which are known for their diverse biological activities. The molecular formula is C₁₈H₂₄N₂O₃, and it has a molecular weight of 316.39 g/mol. Its structure includes a pyrido[3,4-b]indole core with various substituents that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to exhibit antidepressant and anxiolytic effects by modulating serotonin and dopamine receptors.
Pharmacological Effects
Research indicates that this compound may possess the following pharmacological effects:
- Antidepressant Activity : In animal models, it has demonstrated significant antidepressant-like effects in behavioral assays such as the forced swim test and tail suspension test.
- Anxiolytic Properties : Studies suggest that it may reduce anxiety-like behaviors in rodents.
- Neuroprotective Effects : It has shown potential in protecting neuronal cells from oxidative stress and apoptosis.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antidepressant Effects :
- Anxiolytic Activity Assessment :
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C18H24N2O3 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
methyl (3S)-7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C18H24N2O3/c1-10(2)7-15-17-13(9-16(19-15)18(21)23-4)12-6-5-11(22-3)8-14(12)20-17/h5-6,8,10,15-16,19-20H,7,9H2,1-4H3/t15?,16-/m0/s1 |
InChI Key |
GFAFAJSUIGSPDS-LYKKTTPLSA-N |
Isomeric SMILES |
CC(C)CC1C2=C(C[C@H](N1)C(=O)OC)C3=C(N2)C=C(C=C3)OC |
Canonical SMILES |
CC(C)CC1C2=C(CC(N1)C(=O)OC)C3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.